molecular formula C24H25NO4 B2355822 2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptan-1-yl]acetic acid CAS No. 2386482-78-4

2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptan-1-yl]acetic acid

Cat. No.: B2355822
CAS No.: 2386482-78-4
M. Wt: 391.467
InChI Key: DQAFTZMYZVKJMV-UHFFFAOYSA-N
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Description

2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptan-1-yl]acetic acid is a complex organic compound with the molecular formula C24H25NO4 and a molecular weight of 391.467 g/mol. This compound is characterized by its unique spirocyclic structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, commonly used in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptan-1-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor to form the spiro[3.3]heptane core.

    Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base such as triethylamine.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity

Chemical Reactions Analysis

Types of Reactions

2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptan-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorenylmethoxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptan-1-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its unique structure.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptan-1-yl]acetic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing an active amine that can participate in further chemical reactions. The spirocyclic core provides structural rigidity, which can influence the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexan-1-yl]acetic acid
  • 2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopentan-1-yl]acetic acid

Uniqueness

The spiro[3.3]heptane core of 2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptan-1-yl]acetic acid distinguishes it from other similar compounds. This unique structure imparts specific chemical and physical properties, such as increased rigidity and steric hindrance, which can affect its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptan-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c26-22(27)13-15-12-21(24(15)10-5-11-24)25-23(28)29-14-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,15,20-21H,5,10-14H2,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAFTZMYZVKJMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(CC2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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